![molecular formula C17H23NO2 B2855442 (3S,4S)-1-benzyl-4-cyclopentylpyrrolidine-3-carboxylic acid CAS No. 2044705-92-0](/img/structure/B2855442.png)
(3S,4S)-1-benzyl-4-cyclopentylpyrrolidine-3-carboxylic acid
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Overview
Description
(3S,4S)-1-benzyl-4-cyclopentylpyrrolidine-3-carboxylic acid, commonly known as BCP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BCP is a derivative of the naturally occurring compound proline and has been shown to have various biological effects, including anti-inflammatory, analgesic, and neuroprotective properties.
Mechanism of Action
The exact mechanism of action of BCP is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. BCP has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation. BCP has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that regulates inflammation and glucose metabolism.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory, analgesic, and neuroprotective properties, BCP has been shown to have other biochemical and physiological effects. BCP has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. BCP has also been shown to increase the expression of peroxisome proliferator-activated receptor alpha (PPAR-α), a nuclear receptor that regulates lipid metabolism.
Advantages and Limitations for Lab Experiments
One advantage of using BCP in lab experiments is its relatively low toxicity. BCP has been shown to have a low toxicity profile in animal studies, making it a potentially safer alternative to other compounds with similar biological effects. However, one limitation of using BCP in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are numerous future directions for BCP research. One area of research could focus on the potential therapeutic applications of BCP in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research could investigate the potential use of BCP in the treatment of chronic pain conditions. Additionally, future research could explore the potential synergistic effects of BCP with other compounds, such as nonsteroidal anti-inflammatory drugs (NSAIDs) or opioids.
Synthesis Methods
BCP can be synthesized using a multi-step process involving the reaction of proline with various reagents. One common method for BCP synthesis involves the reaction of proline with benzyl chloride, followed by cyclization with cyclopentylmagnesium bromide. The resulting product is then treated with trifluoroacetic acid to remove the benzyl protecting group, yielding BCP.
Scientific Research Applications
BCP has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the anti-inflammatory properties of BCP. Studies have shown that BCP can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of arthritis and colitis.
Another area of research has focused on the analgesic properties of BCP. Studies have shown that BCP can reduce pain sensitivity in animal models of neuropathic pain and inflammatory pain.
BCP has also been shown to have neuroprotective properties. Studies have demonstrated that BCP can protect against oxidative stress and reduce neuronal damage in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(3S,4S)-1-benzyl-4-cyclopentylpyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c19-17(20)16-12-18(10-13-6-2-1-3-7-13)11-15(16)14-8-4-5-9-14/h1-3,6-7,14-16H,4-5,8-12H2,(H,19,20)/t15-,16+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UASNKBPKCMOCFS-JKSUJKDBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2CN(CC2C(=O)O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)[C@@H]2CN(C[C@H]2C(=O)O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-1-benzyl-4-cyclopentylpyrrolidine-3-carboxylic acid |
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